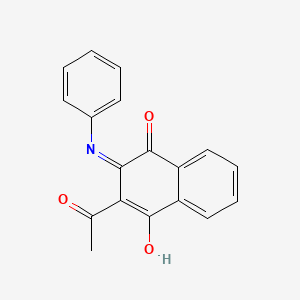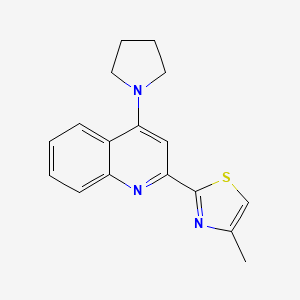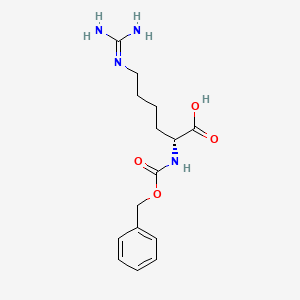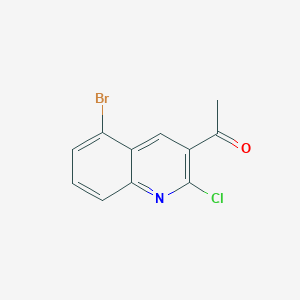
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- is a derivative of 1,4-naphthoquinone. This compound is known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a naphthoquinone core with an acetyl group at the 2-position and a phenylamino group at the 3-position.
準備方法
The synthesis of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- typically involves the reaction of 1,4-naphthoquinone with an appropriate acetylating agent and a phenylamine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions where the phenylamino or acetyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular redox balance .
類似化合物との比較
1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- can be compared with other similar compounds such as:
2-Phenylamino-3-acyl-1,4-naphthoquinones: These compounds also exhibit anticancer properties and are studied for their potential therapeutic applications.
1,4-Naphthoquinone derivatives: These compounds share a similar core structure and are used in various chemical and biological applications.
The uniqueness of 1,4-Naphthalenedione, 2-acetyl-3-(phenylamino)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
61416-92-0 |
|---|---|
分子式 |
C18H13NO3 |
分子量 |
291.3 g/mol |
IUPAC名 |
3-acetyl-4-hydroxy-2-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C18H13NO3/c1-11(20)15-16(19-12-7-3-2-4-8-12)18(22)14-10-6-5-9-13(14)17(15)21/h2-10,21H,1H3 |
InChIキー |
CUNHCHPHDOBUDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=O)C1=NC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)

![2-(2-([1,1'-Biphenyl]-4-yl)ethyl)benzaldehyde](/img/structure/B11837805.png)



![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

